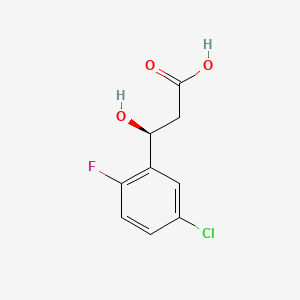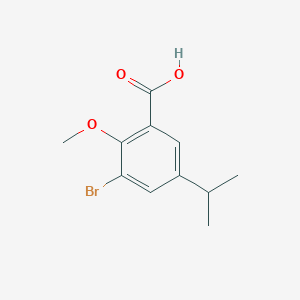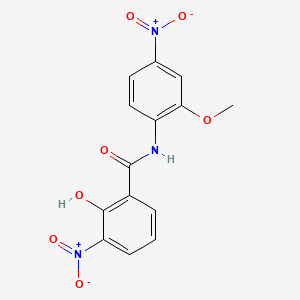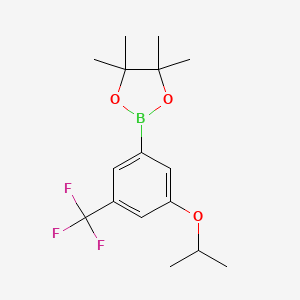
(4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boronic acid derivative. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents .
Análisis De Reacciones Químicas
Types of Reactions
(4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Substituted Derivatives: Formed via nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Employed in the development of fluorescent sensors for detecting biological molecules.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the aryl halide. This complex undergoes transmetalation with the boronic acid, followed by reductive elimination to form the biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boronic acid group .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Methoxyphenylboronic Acid: Another boronic acid with a methoxy group instead of a benzyloxy group.
2-Chloro-5-fluorophenylboronic Acid: Lacks the benzyloxy group but has similar reactivity.
Uniqueness
(4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This makes it particularly useful in certain synthetic applications where other boronic acids may not be as effective .
Propiedades
Fórmula molecular |
C13H11BClFO3 |
|---|---|
Peso molecular |
280.49 g/mol |
Nombre IUPAC |
(2-chloro-5-fluoro-4-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C13H11BClFO3/c15-11-7-13(12(16)6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |
Clave InChI |
FNDAWBZWRWKVQT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1Cl)OCC2=CC=CC=C2)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-[[3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]-3-methylthiophene-2-carboxylate](/img/structure/B14020870.png)











![2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol](/img/structure/B14020933.png)
